![molecular formula C6H9NO2 B1197148 3,4,5,6-Tetrahydropyridine-2-carboxylic acid CAS No. 2756-89-0](/img/structure/B1197148.png)
3,4,5,6-Tetrahydropyridine-2-carboxylic acid
Overview
Description
3,4,5,6-Tetrahydropyridine-2-carboxylic acid is a piperidinemonocarboxylic acid. It is a conjugate acid of a 1-piperideine-2-carboxylate and a tautomer of a 1-piperideine-2-carboxylic acid zwitterion .
Synthesis Analysis
The synthesis of 3,4,5,6-tetrahydropyridine-2-carboxylic acid can be achieved from N6-Cbz-L-Lysine . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives .Molecular Structure Analysis
The molecular formula of 3,4,5,6-Tetrahydropyridine-2-carboxylic acid is C6H9NO2. It has a molecular weight of 127.14 .Chemical Reactions Analysis
Tetrahydropyridines (THPs) have sparked notable interest as an auspicious heterocyclic moiety. Existing in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine, its presence has been identified in both natural products and synthetic pharmaceutical agents .Physical And Chemical Properties Analysis
3,4,5,6-Tetrahydropyridine-2-carboxylic acid has a melting point of 93 °C and a predicted boiling point of 267.4±23.0 °C. It has a predicted density of 1.27±0.1 g/cm3 and a predicted pKa of -1.51±0.20 .Scientific Research Applications
Tetrahydropyridine-3-carboxylic acid derivatives exhibit many interesting biological activities. Their synthesis has been achieved through methods like phosphine-catalyzed ring-forming reactions and intramolecular 1,6-conjugate addition of 2,4dienylamines (Kim, Kim, Moon, & Kim, 2016).
The synthesis and crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, a compound with a similar structure, have been characterized, providing insights into the molecular arrangement of such compounds (Sambyal, Bamezai, Razdan, & Gupta, 2011).
Catalytic reactions under oxidative carbonylation conditions have been utilized to produce tetrahydropyridinedione derivatives, showcasing the chemical versatility of these compounds (Bacchi et al., 2005).
Diastereoselective epoxidation and regioselective ring-opening methods have been developed for the synthesis of oxygenated piperidines from tetrahydropyridines, indicating potential applications in complex organic synthesis (Chen et al., 2015).
Phosphine-catalyzed [4 + 2] annulation has been used for the synthesis of highly functionalized tetrahydropyridines, highlighting their use in creating complex molecular architectures (Zhu, Lan, & Kwon, 2003).
Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate and related compounds have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid, suggesting applications in materials science and engineering (Haque et al., 2018).
Future Directions
Tetrahydropyridines, including 3,4,5,6-Tetrahydropyridine-2-carboxylic acid, have been identified in both natural products and synthetic pharmaceutical agents. Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties. This suggests that there is potential for future research and development in this area .
properties
IUPAC Name |
2,3,4,5-tetrahydropyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJXSVNGWOSZPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181962 | |
Record name | delta(1)-Piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Piperideine-2-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001084 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2756-89-0 | |
Record name | Δ1-Piperidine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2756-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | delta(1)-Piperidine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002756890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | delta(1)-Piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-P-2-CA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW6N8NMV9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Piperideine-2-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001084 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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